molecular formula C10H10 B096047 1-Phenyl-1,3-butadiene CAS No. 16939-57-4

1-Phenyl-1,3-butadiene

Cat. No. B096047
CAS RN: 16939-57-4
M. Wt: 130.19 g/mol
InChI Key: XZKRXPZXQLARHH-XVNBXDOJSA-N
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Description

1-Phenyl-1,3-butadiene (1-PB) is a compound that has been the subject of various studies due to its relevance in fields such as polymer chemistry and materials science. It is known for its ability to undergo polymerization and form structures with interesting properties.

Synthesis Analysis

The synthesis of 1-PB and its derivatives can occur through multiple pathways. One such pathway involves the reaction of phenyl radicals with 1,3-butadiene under high-temperature conditions, which can lead to the formation of several isomers including trans-1,3-butadienylbenzene, a possible isomer of 1-PB . Another study describes the cationic polymerization of trans-1-PB using Friedel–Crafts catalysts, which results in soluble white powders with a structure determined spectroscopically .

Molecular Structure Analysis

The molecular structure of 1-PB derivatives has been characterized using various spectroscopic techniques. For instance, the structure of oligomeric 1-phenyl-1,3-butadienyllithium, which is related to 1-PB, was investigated using NMR, revealing insights into the anionic polymerization mechanism . Additionally, the structure of 1,4-diphospha-1,3-butadiene, a compound related to 1-PB, was elucidated through X-ray crystallography, showing that the bulky phenyl groups serve as a protective group .

Chemical Reactions Analysis

1-PB and its derivatives participate in a variety of chemical reactions. The reaction of phenyl radicals with 1,3-butadiene can lead to the formation of 1,4-dihydronaphthalene, a product that is significant in the formation of polycyclic aromatic hydrocarbons (PAHs) . The cationic polymerization of 1-PB can result in polymers with a significant amount of cyclized intramolecular double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-PB derivatives are influenced by their molecular structure. For example, the photophysical properties of butadiyne bridged pyrene-phenyl molecular conjugates, which are related to 1-PB, show multiple emissive pathways including locally excited, intramolecular charge transfer, and excimer states . The introduction of cyano groups to the 1-PB framework significantly affects the optical properties, as demonstrated by UV/Vis and electrochemical measurements .

Scientific Research Applications

  • Formation of Polycyclic Aromatic Hydrocarbons (PAHs)

    A study conducted by Kaiser et al. (2012) demonstrated that the reaction of phenyl radical with 1,3-butadiene under single collision conditions leads to the formation of 1,4-dihydronaphthalene, a major component in the development of PAHs. This finding is significant for understanding PAH formation in combustion and interstellar chemistry (Kaiser et al., 2012).

  • Cationic Polymerization

    Asami et al. (1976) explored the cationic polymerization of trans-1-Phenyl-1,3-butadiene using Friedel–Crafts catalysts. The resulting polymers were soluble white powders, suggesting applications in polymer chemistry (Asami et al., 1976).

  • Characterization of Living Anion Chain End of Oligomeric 1-Phenyl-1,3-butadienyllithium

    Suzuki et al. (1979) conducted NMR investigations on oligomeric 1-Phenyl-1,3-butadiene to understand the anionic polymerization mechanism. The study provided insights into the structural and electronic characteristics of the polymer chain ends (Suzuki et al., 1979).

  • Polymerization with Ziegler-Natta Catalysts

    Pragliola et al. (2002) investigated the polymerization of 2-Phenyl-1,3-butadiene and (E)-1-phenyl-1,3-butadiene using homogeneous Ziegler-Natta catalytic systems. This study contributes to the understanding of monomer reactivities and polymer structures (Pragliola et al., 2002).

  • Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Allenes

    Zhang and Widenhoefer (2008) studied the reaction of 1-phenyl-1,2-butadiene with 2-phenyl-1-ethanol, catalyzed by gold(I) complexes. This work highlights the potential for creating specific ether compounds (Zhang & Widenhoefer, 2008).

  • Rhodium Bis(diazaphospholane)-Catalyzed Hydroformylation

    Nelsen et al. (2015) reported on the hydroformylation of trans-1-phenyl-1,3-butadiene using rhodium-based catalysts. This study is pertinent to industrial chemistry and catalysis (Nelsen et al., 2015).

  • CASSCF Calculations of Excited States

    Ogliaro et al. (2006) performed CASSCF computational investigations on the photochemistry of 1-phenyl-1,3-butadiene, focusing on the excited states and decay processes, contributing to the understanding of its photophysics (Ogliaro et al., 2006).

  • Photophysics and Photochemistry

    Bartocci et al. (2001) synthesized and investigated the excited state properties of 1-(n-pyridyl)-4-phenyl-1,3-butadiene. This research contributes to the understanding of the photophysical and photochemical behavior of such compounds (Bartocci et al., 2001).

Safety And Hazards

1-Phenyl-1,3-butadiene is classified as an acute aquatic hazard (Category 2), H401 . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

[(1E)-buta-1,3-dienyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKRXPZXQLARHH-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346685
Record name (E)-1-Phenyl-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1,3-butadiene

CAS RN

1515-78-2, 16939-57-4
Record name Benzene, 1,3-butadienyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1-Phenyl-1,3-butadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1-Phenyl-1,3-butadiene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1-Phenyl-1,3-butadiene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
874
Citations
EC Coyner, GA Ropp - Journal of the American Chemical Society, 1947 - ACS Publications
1-Phenyl-1, 3-butadiene.—Dry hydrogen bromide was passed into a solution of 54.3 g. of 1-pheny 1-3-buten-1-ol in 230 cc. C. p. benzene underreflux for five hours. Ninety per cent, …
Number of citations: 6 pubs.acs.org
Y Jiang, X Kang, Z Zhang, S Li, D Cui - ACS Catalysis, 2020 - ACS Publications
Coordination polymerization of 1-phenyl-1,3-butadiene (1PB) has been carried out using diiminophosphinato lutetium complexes 1 and 2, pyridyl-methylene-fluorenyl complexes 3 (Sc …
Number of citations: 10 pubs.acs.org
O Grummitt, FJ Christoph - Journal of the American Chemical …, 1951 - ACS Publications
Contrary to previous reports, only< rares-l-phenyl-l, 3-butadiene can be obtained by the acid hydrolysis of cinnamaldehydemethylmagnesium bromide. The new cis isomer has been …
Number of citations: 54 pubs.acs.org
JS Meek, FJ Lorenzi, SJ Cristol - Journal of the American …, 1949 - ACS Publications
Since previous work in our Laboratory had shown that piperylene condenses with acrylonitrile, 2 methyl acrylate, 2 acrylic acid, 3 acrylamide, 3 and acrolein3 to form the cis-ortho …
Number of citations: 16 pubs.acs.org
JS Meek, BT Poon, RT Merrow… - Journal of the American …, 1952 - ACS Publications
Previous work in our laboratory and elsewhere showed that when< ra» s-piperylene was condensed with monosubstituted ethylenes, the major adduct was the cA-ortho-…
Number of citations: 24 pubs.acs.org
DH Lewis, RC Kneisel, BW Ponder - Macromolecules, 1973 - ACS Publications
The monomers 1-ferrocenyl-1, 3-butadiene (1) and 1-phenyl-1, 3-butadiene (2) have been synthesized and their characteristics in homopolymerization reactions and in …
Number of citations: 16 pubs.acs.org
WJ Buma, BE Kohler, JM Nuss, TA Shaler… - The Journal of chemical …, 1992 - pubs.aip.org
We report vibrationally resolved S 0 →S 1 excitation spectra and vibronic level decay times for the phenyl‐substituted polyenes 1‐phenylbutadiene and 1‐phenylhexatriene seeded in …
Number of citations: 15 pubs.aip.org
F ACREE Jr, FB Laforge - The Journal of Organic Chemistry, 1939 - ACS Publications
Pyrethrolone, the alcoholic component of the two insecticidal esters of pyrethrum flowers, pyrethrins I and II, contains an unsaturated five-membered substituent which catalytic …
Number of citations: 9 pubs.acs.org
Y Pocker, MJ Hill - Journal of the American Chemical Society, 1971 - ACS Publications
The kinetics of the acid-catalyzed isomerization of cis-\-phenyl-1, 3-butadiene (1) and c «-l-methyl-3-phenylallyl alcohol (2) to the corresponding trans compounds in aqueous sulfuric …
Number of citations: 21 pubs.acs.org
RI Kaiser, DSN Parker, F Zhang… - The Journal of …, 2012 - ACS Publications
The crossed beam reactions of the phenyl radical (C 6 H 5 , X 2 A 1 ) with 1,3-butadiene (C 4 H 6 , X 1 A g ) and D6-1,3-butadiene (C 4 D 6 , X 1 A g ) as well as of the D5-phenyl radical (…
Number of citations: 67 pubs.acs.org

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